methyl 3-[(2-methoxyphenyl)carbonylamino]benzoate
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Overview
Description
Methyl 3-[(2-methoxyphenyl)carbonylamino]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoate ester group and an amide linkage, which are connected to a methoxyphenyl moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-methoxyphenyl)carbonylamino]benzoate typically involves the reaction of 3-aminobenzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methoxyphenyl)carbonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Methyl 3-[(2-methoxyphenyl)carbonylamino]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(2-methoxyphenyl)carbonylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-hydroxyphenyl)carbonylamino]benzoate
- Methyl 3-[(2-chlorophenyl)carbonylamino]benzoate
- Methyl 3-[(2-nitrophenyl)carbonylamino]benzoate
Uniqueness
Methyl 3-[(2-methoxyphenyl)carbonylamino]benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to participate in hydrogen bonding and increase its lipophilicity, potentially improving its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
methyl 3-[(2-methoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(10-12)16(19)21-2/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGYEKNNKKKQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967713 |
Source
|
Record name | 2-Methoxy-N-[3-(methoxycarbonyl)phenyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5320-59-2 |
Source
|
Record name | 2-Methoxy-N-[3-(methoxycarbonyl)phenyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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